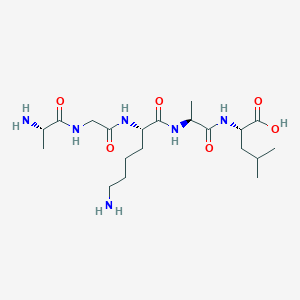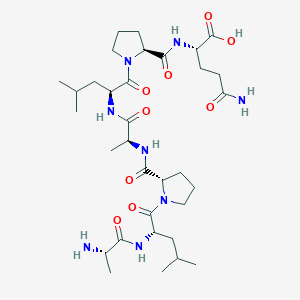
Dodecane-1,12-diamine;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecane-1,12-diamine;perchloric acid is a compound that consists of dodecane-1,12-diamine and perchloric acid. Dodecane-1,12-diamine, also known as 1,12-dodecanediamine, is an organic compound with the formula NH2(CH2)12NH2. It is a linear aliphatic diamine with two amino groups at each end of a twelve-carbon chain. Perchloric acid is a strong acid with the formula HClO4. The combination of these two compounds forms a salt that has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecane-1,12-diamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanedinitrile (NC(CH2)10CN) in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to yield dodecane-1,12-diamine.
Another method involves the reaction of 1,12-dibromododecane with ammonia (NH3) in a solvent such as ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of dodecane-1,12-diamine.
Industrial Production Methods
Industrial production of dodecane-1,12-diamine typically involves the hydrogenation of dodecanedinitrile using a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Dodecane-1,12-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Dodecane-1,12-diamine;perchloric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polymers and other organic compounds.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Used in the production of nylon-12, a type of polyamide used in various applications such as textiles and engineering plastics.
Mecanismo De Acción
The mechanism of action of dodecane-1,12-diamine;perchloric acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. The perchloric acid component can act as a proton donor, facilitating various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Diaminodecane: A similar compound with a ten-carbon chain.
1,8-Diaminooctane: A similar compound with an eight-carbon chain.
1,6-Diaminohexane: A similar compound with a six-carbon chain.
Uniqueness
Dodecane-1,12-diamine is unique due to its longer carbon chain, which provides greater flexibility and potential for forming stable complexes with various molecules. This makes it particularly useful in applications such as polymer synthesis and drug delivery systems.
Propiedades
Número CAS |
557773-43-0 |
|---|---|
Fórmula molecular |
C12H30Cl2N2O8 |
Peso molecular |
401.28 g/mol |
Nombre IUPAC |
dodecane-1,12-diamine;perchloric acid |
InChI |
InChI=1S/C12H28N2.2ClHO4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;2*2-1(3,4)5/h1-14H2;2*(H,2,3,4,5) |
Clave InChI |
FIGTWVSAXRPLFI-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCN)CCCCCN.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)


![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)


![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)


![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)

![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
